2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
The compound “2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups including a benzenesulfonyl group, a quinolinyl group, and an acetamide group . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and benzenesulfonyl groups suggests a complex, multi-ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzenesulfonyl group might undergo substitution reactions, while the quinolinyl group might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Pharmacological Studies and Biological Activities
Anticancer Potential : Certain sulfonamide derivatives, including those structurally related to the compound , have shown cytotoxic activity against various cancer cell lines. For example, derivatives have been evaluated for their effectiveness against breast and colon cancer cells, indicating potential applications in cancer treatment (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Antimicrobial Properties : The synthesis of sulfide and sulfone derivatives of certain phenyl-thiazole compounds, related to the query compound, has been explored. These derivatives were tested for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the compound's potential use in treating infections (Badiger, Mulla, Khazi, & Khazi, 2013).
Chemical Synthesis and Material Science
Synthesis of Novel Derivatives : Research has focused on the synthesis of novel derivatives with potential therapeutic applications. This includes the development of compounds for their analgesic, anti-inflammatory, and antimicrobial activities. The synthesis processes involve various chemical reactions that yield compounds with potential as pharmaceutical agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Molecular Docking and Mechanistic Studies : There's a focus on understanding the binding characteristics and interactions of related compounds with biological targets. This includes studies on how these compounds interact with enzymes or receptors at the molecular level, which is crucial for designing drugs with specific biological activities (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-2-16-8-11-22-19(12-16)25(31)23(34(32,33)18-6-4-3-5-7-18)14-29(22)15-24(30)28-17-9-10-21(27)20(26)13-17/h3-14H,2,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURPUWKZFGZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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